Propylene glycol dioleate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(Z)-octadec-9-enoyl]oxypropyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H72O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-38(40)42-36-37(3)43-39(41)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h18-21,37H,4-17,22-36H2,1-3H3/b20-18-,21-19- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHYVXGZRGOICM-AUYXYSRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H72O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026721 | |

| Record name | 1-Methyl-1,2-ethanediyl 9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 9-Octadecenoic acid (9Z)-, 1,1'-(1-methyl-1,2-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

105-62-4, 102783-04-0 | |

| Record name | Propylene glycol dioleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1,2-ethanediyl 9-octadecenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (Z)-, 1-methyl-1,2-ethanediyl ester, bisulfited, sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102783040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, 1,1'-(1-methyl-1,2-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methyl-1,2-ethanediyl 9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1,2-ethanediyl dioleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE GLYCOL DIOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84T0LSN7U6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Propylene Glycol Dioleate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Propylene (B89431) glycol dioleate is a versatile diester of propylene glycol and oleic acid, widely utilized across the pharmaceutical, cosmetic, and food industries. Its unique physicochemical properties make it a valuable excipient in drug delivery systems, particularly for enhancing the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs). This in-depth guide provides a detailed overview of its chemical structure, properties, and applications in drug development, complete with experimental protocols and visual representations of key processes.

Chemical Structure and Identification

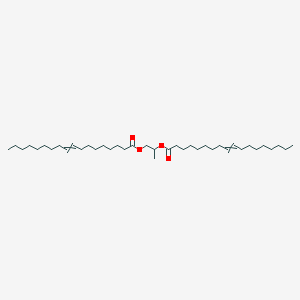

Propylene glycol dioleate is systematically known as 2-[(Z)-octadec-9-enoyl]oxypropyl (Z)-octadec-9-enoate, as per IUPAC nomenclature.[1][][3] It consists of a propylene glycol backbone esterified with two molecules of oleic acid, a monounsaturated omega-9 fatty acid.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 2-[(Z)-octadec-9-enoyl]oxypropyl (Z)-octadec-9-enoate[1][][3] |

| CAS Number | 105-62-4[1][3][4] |

| Molecular Formula | C39H72O4[1][][5] |

| Canonical SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C)OC(=O)CCCCCCC/C=C\CCCCCCCC[1][3] |

| InChI Key | UMHYVXGZRGOICM-AUYXYSRISA-N[1][] |

Physicochemical Properties

This compound is an oily, viscous liquid, typically yellow to amber in color.[6][7] Its lipophilic nature, owing to the long oleic acid chains, is balanced by the presence of the propylene glycol moiety, which imparts some polarity. This amphiphilic character is central to its function as an emulsifier and solubilizing agent.

Table of Physicochemical Properties:

| Property | Value |

| Molecular Weight | 604.99 g/mol [1][5] |

| Appearance | Oily, viscous yellow to amber colored liquid[6][7] |

| Density | 0.907 ± 0.06 g/mL[1] |

| Boiling Point | 641 ± 48.0 °C[1] |

| Flash Point | 302.5 °C[1] |

| Refractive Index | 1.47[1] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and acetone.[8] |

Applications in Drug Development

This compound serves as a key excipient in various pharmaceutical formulations, primarily to enhance the delivery of hydrophobic drugs.[5]

Self-Emulsifying Drug Delivery Systems (SEDDS)

This compound is a common oil phase component in self-emulsifying drug delivery systems (SEDDS).[5] SEDDS are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This in-situ emulsification leads to the formation of small lipid droplets, which provide a large surface area for drug dissolution and absorption, thereby improving the oral bioavailability of poorly water-soluble drugs.

Topical and Transdermal Delivery

As a penetration enhancer, propylene glycol and its esters can facilitate the transport of drugs across the stratum corneum, the primary barrier of the skin. They achieve this by interacting with the lipid bilayers of the skin, increasing their fluidity and creating pathways for drug permeation.[9]

Experimental Protocols

Determination of Physicochemical Properties

The viscosity of this compound can be determined using a rotational viscometer.

Methodology:

-

Calibrate the viscometer according to the manufacturer's instructions.

-

Place a sufficient amount of the this compound sample into the viscometer's sample cup.

-

Equilibrate the sample to the desired temperature (e.g., 25 °C).

-

Select an appropriate spindle and rotational speed to obtain a torque reading within the optimal range (typically 10-90%).

-

Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).

-

Perform the measurement in triplicate and report the average value.

The solubility of a drug in this compound can be determined by the equilibrium solubility method.

Methodology:

-

Add an excess amount of the drug to a known volume of this compound in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension to separate the undissolved drug.

-

Carefully collect the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

Quantify the concentration of the dissolved drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

The following protocol outlines the preparation of a basic SEDDS formulation containing this compound as the oil phase.

Methodology:

-

Accurately weigh the required amounts of this compound (oil), a surfactant (e.g., Tween 80), and a cosolvent (e.g., Transcutol HP).

-

In a glass vial, mix the components using a magnetic stirrer until a clear, homogenous isotropic mixture is formed.

-

If incorporating a drug, add the accurately weighed amount of the active pharmaceutical ingredient to the mixture and continue stirring until it is completely dissolved.

-

To assess the self-emulsification properties, add a small volume of the SEDDS formulation to a larger volume of an aqueous medium (e.g., distilled water or simulated gastric fluid) with gentle agitation.

-

Visually observe the formation of the emulsion and characterize the resulting droplet size and polydispersity index using a dynamic light scattering (DLS) instrument.

Signaling Pathways and Mechanisms of Action

Currently, there is limited direct evidence in the scientific literature detailing the specific modulation of intracellular signaling pathways by this compound itself in the context of a drug's mechanism of action. Its primary role in drug delivery is understood to be biophysical, focusing on enhancing the solubility and permeation of active pharmaceutical ingredients.

The mechanism by which propylene glycol and its esters enhance skin penetration involves the disruption of the highly ordered lipid structure of the stratum corneum. This interaction increases the fluidity of the lipid bilayers and can lead to the formation of transient pores, thereby facilitating the diffusion of drug molecules through the skin barrier.

Visualizations

Caption: Workflow for the preparation and characterization of a SEDDS.

References

- 1. Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Propylene Glycol | Excipients Product | FDA Inactive Ingredient Database | Pharmacompass.com [pharmacompass.com]

- 8. Self-emulsifying Drug Delivery Systems and their Marketed Products: A Review [wisdomlib.org]

- 9. Effect of propylene glycol on the skin penetration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Propylene Glycol Dioleate via Direct Esterification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) glycol dioleate (PGDO) is a diester of propylene glycol and oleic acid, widely utilized across the pharmaceutical, cosmetic, and food industries.[1][2] Its properties as an emulsifier, skin conditioning agent, and viscosity-increasing agent make it a valuable component in various formulations.[1][2] This technical guide provides a comprehensive overview of the synthesis of propylene glycol dioleate, with a primary focus on the direct esterification route. It details the underlying chemical principles, experimental protocols, and process optimization strategies.

The synthesis of propylene glycol esters can be broadly categorized into two primary methods: direct esterification and transesterification.[3][4] Direct esterification involves the reaction of propylene glycol with a fatty acid, in this case, oleic acid.[5] Transesterification, on the other hand, is the reaction of propylene glycol with triglycerides (oils or fats).[6] While transesterification is often favored in industrial settings due to the lower cost of triglycerides compared to purified fatty acids, direct esterification offers a more direct and controlled route to the desired diester, making it a subject of significant interest in research and development.[3][6]

The Chemistry of Direct Esterification

Direct esterification is a reversible reaction between an alcohol (propylene glycol) and a carboxylic acid (oleic acid) to form an ester (this compound) and water.[3] The reaction is typically catalyzed by an acid or an enzyme (lipase).

Reaction Scheme:

To drive the equilibrium towards the formation of the product, the removal of water is crucial.[3] This can be achieved through various techniques such as azeotropic distillation or carrying out the reaction under vacuum.

The direct esterification of propylene glycol with oleic acid can lead to the formation of both propylene glycol monooleate and this compound. The ratio of these products can be controlled by adjusting the molar ratio of the reactants and the reaction conditions. An excess of oleic acid favors the formation of the diester.

Catalysis in Direct Esterification

The choice of catalyst is a critical factor influencing the rate, yield, and selectivity of the esterification reaction. Both chemical and enzymatic catalysts are employed for the synthesis of this compound.

Acid Catalysis

Strong acids such as sulfuric acid and p-toluenesulfonic acid are commonly used as catalysts in direct esterification.[3] The mechanism of acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by the alcohol. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of water to form the ester. A proposed mechanism involves the formation of a highly active acylium ion as an intermediate.[7]

While effective in accelerating the reaction, strong acid catalysts can lead to side reactions and the formation of colored by-products, particularly at elevated temperatures.[8] Neutralization and removal of the acid catalyst after the reaction are also necessary steps.

Enzymatic Catalysis

Lipases are enzymes that can catalyze the esterification reaction under milder conditions of temperature and pH compared to chemical catalysts.[9] This can lead to higher product purity and reduced energy consumption. The use of immobilized lipases offers the additional advantage of easy separation and reuse of the catalyst. Lipase-catalyzed reactions are known for their high selectivity, which can be beneficial in targeting the synthesis of the dioleate over the monooleate.

Quantitative Data on Synthesis Parameters

The yield and composition of the product in the synthesis of this compound are influenced by several key parameters. The following tables summarize the impact of these parameters based on available literature.

Table 1: Effect of Catalyst on Propylene Glycol Ester Synthesis

| Catalyst | Reactants | Temperature (°C) | Molar Ratio (Propylene Glycol:Oleic Acid) | Yield/Product Composition | Reference |

| p-Toluenesulfonic acid | Propylene Glycol, Benzoic Acid | Not specified | 2:1 | ~90% conversion | [10] |

| Sulfuric Acid | Oleic Acid, Ethylene Glycol | 180 | Not specified | 90% esterification rate | [11] |

| Lipolase® 100L | α-Propylene Glycol, (9Z)-Octadecenoic Acid | 30 | 4:1 | High conversion | [9] |

| Novozym 435 (Lipase) | Propylene Glycol, Soy Fatty Acids | 50 | 1.2:1 (w/w) | 60.5% PGME, 14.8% PGDE after 24h | [12] |

Table 2: Influence of Reaction Conditions on Product Yield and Composition

| Temperature (°C) | Molar Ratio (Propylene Glycol:Oleic Acid) | Reaction Time (h) | Catalyst | Product Composition | Reference |

| 240 | Not specified | 2.5 | Potassium Acetate | 80.0% monoesters, 7.0% diesters | [3] |

| 130-140 | Not specified | Not specified | Sodium Hydroxide | 90.4% monoesters, 6.0% diesters | [6] |

| 50 | 1:1.2 (w/w) | 4 | Novozym 435 | 49.9% PGME, 10.3% PGDE | [12] |

| 30 | 4:1 | 2 | Lipolase® 100L | High conversion to esters | [9] |

Note: Much of the detailed quantitative data available is for the synthesis of propylene glycol monoesters or for esterification with other glycols. The data presented here is indicative of the trends observed in similar esterification reactions.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound via direct esterification using both acid and enzymatic catalysis.

Protocol for Acid-Catalyzed Direct Esterification

-

Reactor Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser is assembled.

-

Charging Reactants: Propylene glycol and oleic acid are charged into the reactor in a desired molar ratio (e.g., 1:2.2 to favor diester formation).

-

Catalyst Addition: An acid catalyst, such as p-toluenesulfonic acid (0.5-2.0 wt% of reactants), is added to the mixture.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 120-160 °C) with continuous stirring. The water produced during the reaction is removed azeotropically using a suitable solvent (e.g., toluene) collected in the Dean-Stark trap.

-

Monitoring Progress: The reaction progress is monitored by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value becomes constant.

-

Purification:

-

Neutralization: After cooling, the reaction mixture is neutralized with a base solution (e.g., sodium bicarbonate or sodium hydroxide) to remove the acid catalyst.

-

Washing: The organic layer is washed with water to remove any remaining salts and unreacted propylene glycol.

-

Drying: The washed product is dried over an anhydrous drying agent (e.g., sodium sulfate).

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography to isolate the this compound.

-

Protocol for Enzyme-Catalyzed Direct Esterification

-

Reactor Setup: A stirred-tank reactor or a shaker flask is used for the reaction.

-

Reactant and Enzyme Preparation: Propylene glycol and oleic acid are mixed in the desired molar ratio in a solvent-free system or in an organic solvent. The immobilized lipase (B570770) (e.g., Novozym 435) is then added to the mixture (typically 1-10 wt% of reactants).

-

Reaction: The reaction is carried out at a controlled temperature (typically 40-70 °C) with constant agitation. A vacuum may be applied to remove the water produced.

-

Monitoring Progress: The reaction is monitored by analyzing samples periodically using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of oleic acid and the formation of esters.

-

Enzyme Separation: Upon completion of the reaction, the immobilized enzyme is separated from the reaction mixture by filtration or centrifugation for reuse.

-

Purification: The product mixture is then purified to remove any unreacted starting materials. This can be achieved by vacuum distillation or solvent extraction.

Visualizing the Synthesis Process

The following diagrams illustrate the key workflows and relationships in the synthesis of this compound.

Caption: Workflow for Acid-Catalyzed Direct Esterification.

Caption: Workflow for Enzyme-Catalyzed Direct Esterification.

Caption: Simplified Mechanism of Acid-Catalyzed Esterification.

Conclusion

The synthesis of this compound via direct esterification is a versatile and controllable process. The selection of an appropriate catalyst, whether chemical or enzymatic, along with the optimization of reaction parameters such as temperature, molar ratio of reactants, and reaction time, are crucial for achieving high yields and the desired product selectivity. This guide provides a foundational understanding and practical protocols for researchers and professionals engaged in the synthesis and application of this important diester. Further research into novel and more efficient catalytic systems will continue to enhance the sustainability and economic viability of this compound production.

References

- 1. researchgate.net [researchgate.net]

- 2. Direct synthesis of propylene glycol methyl ether from propylene using an Al-TS-1 catalyst: Ti–Al synergy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. US6723863B2 - Methods for the preparation of propylene glycol fatty acid esters - Google Patents [patents.google.com]

- 4. Propylene glycol esters of fatty acids [fao.org]

- 5. researchgate.net [researchgate.net]

- 6. US20030055208A1 - Methods for the preparation of propylene glycol fatty acid esters - Google Patents [patents.google.com]

- 7. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. patents.justia.com [patents.justia.com]

- 9. researchgate.net [researchgate.net]

- 10. chemicalbulletin.upt.ro [chemicalbulletin.upt.ro]

- 11. One-Step Process of Mixed Oleic Acid Esters and Its High Temperature Lubrication Properties in Bentonite Gelling Suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US20070105204A1 - Methods for producing propylene glycol monoesters using a lipase - Google Patents [patents.google.com]

An In-depth Technical Guide to Transesterification Methods for Producing Propylene Glycol Dioleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary transesterification methods for the synthesis of propylene (B89431) glycol dioleate (PGDO), a versatile diester with significant applications in the pharmaceutical industry, particularly in drug delivery systems. This document details both chemical and enzymatic transesterification routes, offering in-depth experimental protocols, comparative data, and visual representations of the underlying processes to aid researchers and professionals in the development and optimization of PGDO production.

Introduction

Propylene glycol dioleate is a diester of propylene glycol and oleic acid. Its lipophilic nature and favorable safety profile make it an excellent excipient in pharmaceutical formulations, serving as a solvent, emulsifier, and vehicle for poorly water-soluble active pharmaceutical ingredients (APIs). Transesterification, a process of exchanging the organic group of an ester with the organic group of an alcohol, is a common and effective method for its synthesis. This guide will explore two principal transesterification pathways: chemical catalysis and enzymatic catalysis.

Chemical Transesterification

Chemical transesterification for PGDO production typically involves the reaction of a triglyceride source of oleic acid (such as high-oleic vegetable oils) with propylene glycol in the presence of a catalyst at elevated temperatures and pressures.

Chemical Transesterification Signaling Pathway

The following diagram illustrates the general chemical reaction for the transesterification of a triglyceride with propylene glycol to form this compound and monoglyceride as a byproduct.

Spectroscopic Analysis of Propylene Glycol Dioleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis of propylene (B89431) glycol dioleate (PGDO). Detailed methodologies, data interpretation, and visual representations are included to support researchers and professionals in the pharmaceutical and cosmetic industries in ensuring the quality and purity of this widely used excipient.

Introduction to Propylene Glycol Dioleate

This compound (PGDO) is the diester of propylene glycol and oleic acid, with the chemical formula C₃₉H₇₂O₄ and a molecular weight of approximately 605.0 g/mol .[1] It is a versatile non-ionic surfactant and emulsifier used in a variety of applications, including cosmetics, pharmaceuticals, and food products. The precise characterization of PGDO is critical to ensure its performance and safety in final formulations. Spectroscopic methods provide powerful tools for the structural elucidation and quality control of PGDO.

Chemical Structure and Functional Groups

The chemical structure of this compound consists of a central propylene glycol backbone esterified with two oleic acid chains. The oleic acid moieties contain a cis double bond, which is a key feature of the molecule.

Caption: Chemical structure of this compound.

Spectroscopic Analysis Workflow

The comprehensive analysis of this compound typically involves a multi-technique spectroscopic approach to confirm its identity, purity, and structure.

Caption: General workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-15 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024-4096 scans.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Data Interpretation

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~5.34 | Multiplet | Olefinic protons (-CH=CH-) |

| ~5.15 | Multiplet | Propylene glycol methine proton (-OCH-) |

| ~4.20, ~4.05 | Multiplet | Propylene glycol methylene (B1212753) protons (-OCH₂-) |

| ~2.30 | Triplet | Methylene protons α to carbonyl (-CH₂-COO-) |

| ~2.00 | Multiplet | Allylic protons (-CH₂-CH=) |

| ~1.60 | Multiplet | Methylene protons β to carbonyl (-CH₂-CH₂-COO-) |

| ~1.30 | Broad Singlet | Methylene protons of the fatty acid chain (-(CH₂)n-) |

| ~1.25 | Doublet | Propylene glycol methyl protons (-CH-CH₃) |

| ~0.88 | Triplet | Terminal methyl protons of the fatty acid chain (-CH₂-CH₃)[2] |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Chemical Shift (ppm) | Assignment |

| ~173.5, ~173.0 | Carbonyl carbons (-COO-) |

| ~130.0 | Olefinic carbons (-CH=CH-) |

| ~70.5 | Propylene glycol methine carbon (-OCH-) |

| ~66.0 | Propylene glycol methylene carbon (-OCH₂-) |

| ~34.0 | Methylene carbon α to carbonyl (-CH₂-COO-) |

| ~32.0 - 22.0 | Methylene carbons of the fatty acid chain (-(CH₂)n-) |

| ~27.2 | Allylic carbons (-CH₂-CH=) |

| ~16.5 | Propylene glycol methyl carbon (-CH-CH₃) |

| ~14.1 | Terminal methyl carbon of the fatty acid chain (-CH₂-CH₃) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound, confirming its ester structure and the presence of the hydrocarbon chains.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small drop of the liquid this compound sample directly onto the ATR crystal.

-

Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Acquisition: Collect the spectrum of the sample and a background spectrum of the clean, empty ATR crystal. The final spectrum is presented in terms of transmittance or absorbance.

Data Interpretation

The FT-IR spectrum of the reaction product of propylene glycol and oleic acid confirms the formation of the ester.[3]

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3005 | Medium | C-H stretching of the cis-double bond (=C-H) |

| 2924 | Strong | Asymmetric C-H stretching of methylene groups (-CH₂-) |

| 2854 | Strong | Symmetric C-H stretching of methylene groups (-CH₂-) |

| 1742 | Strong | C=O stretching of the ester group |

| 1465 | Medium | C-H bending of methylene and methyl groups (-CH₂-, -CH₃) |

| 1160 | Strong | C-O stretching of the ester group |

| 722 | Medium | Rocking vibration of methylene groups (-(CH₂)n-) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed.[4][5]

Experimental Protocol: GC-MS

-

Sample Preparation: Dilute the this compound sample in a suitable solvent such as hexane (B92381) or dichloromethane. Derivatization to a more volatile form may be necessary for efficient analysis.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250-300 °C.

-

Oven Program: A temperature gradient starting from a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 300 °C) to ensure elution.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-700.

-

Data Interpretation

The molecular ion peak [M]⁺ at m/z 604.5 is expected, though it may be weak or absent in EI-MS due to the lability of the ester. Key fragmentation patterns for esters include the loss of the alkoxy group and McLafferty rearrangements.[6]

Table 4: Predicted Key Mass Fragments for this compound

| m/z | Possible Fragment |

| 604.5 | [M]⁺ (Molecular Ion) |

| 339.3 | [M - C₁₈H₃₃O₂]⁺ (Loss of one oleate (B1233923) chain) |

| 265.2 | [C₁₈H₃₃O]⁺ (Acylium ion from oleic acid) |

| 282.3 | [C₁₈H₃₄O₂]⁺ (Oleic acid) |

| 75.1 | [C₃H₇O₂]⁺ (Propylene glycol fragment) |

| 57.1 | [C₃H₅O]⁺ (Fragment from propylene glycol backbone) |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that is particularly sensitive to non-polar bonds, such as the C=C bond in the oleic acid chains of this compound.

Experimental Protocol

-

Sample Preparation: The liquid sample can be placed in a glass vial or a capillary tube.

-

Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 785 nm).

-

Parameters:

-

Laser Power: 50-200 mW.

-

Integration Time: 1-10 seconds.

-

Number of Accumulations: 10-20.

-

-

Data Acquisition: The scattered light is collected and analyzed to generate the Raman spectrum.

Data Interpretation

The Raman spectrum of this compound will be dominated by the features of the long oleic acid chains.

Table 5: Characteristic Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Assignment |

| ~3005 | =C-H stretching |

| ~2895, ~2850 | C-H stretching |

| ~1745 | C=O stretching (ester) |

| ~1655 | C=C stretching (cis)[7] |

| ~1440 | CH₂ scissoring |

| ~1300 | CH₂ twisting |

| ~1265 | =C-H in-plane bending[7] |

Conclusion

The spectroscopic analysis of this compound, employing a combination of NMR, FT-IR, Mass Spectrometry, and Raman Spectroscopy, provides a robust framework for its comprehensive characterization. The detailed protocols and data interpretation guidelines presented in this technical guide serve as a valuable resource for researchers, scientists, and drug development professionals to ensure the quality, consistency, and safety of this important excipient.

References

Propylene glycol dioleate CAS number and molecular weight.

An In-depth Technical Guide to Propylene (B89431) Glycol Dioleate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Propylene Glycol Dioleate, a versatile oleochemical with significant applications in the pharmaceutical, cosmetic, and industrial sectors. This document details its fundamental chemical and physical properties, outlines established experimental protocols for its synthesis, and explores its role as a pharmaceutical excipient, particularly in advanced drug delivery systems.

Core Chemical and Physical Properties

This compound is the diester of propylene glycol and oleic acid. Its chemical identity and key physical properties are summarized below.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 105-62-4 |

| IUPAC Name | 2-[(Z)-octadec-9-enoyl]oxypropyl (Z)-octadec-9-enoate[1] |

| Molecular Formula | C₃₉H₇₂O₄[1] |

| Synonyms | 1-Methyl-1,2-ethanediyl dioleate, PGDO, Propane-1,2-diyl dioleate |

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | ~605.0 g/mol | [2] |

| Appearance | Oily, viscous yellow to amber colored liquid | |

| Solubility | Water-insoluble |

Applications in Pharmaceutical Formulations

This compound is a widely utilized excipient in the pharmaceutical industry, primarily valued for its properties as an emulsifier, solvent, and penetration enhancer. Its lipophilic nature makes it particularly suitable for the formulation of poorly water-soluble drugs.

One of the most significant applications of this compound is in the development of Self-Emulsifying Drug Delivery Systems (SEDDS) . SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This spontaneous emulsification leads to the formation of small lipid droplets, which provide a large surface area for drug absorption, thereby enhancing the bioavailability of poorly soluble active pharmaceutical ingredients (APIs).

The logical workflow for developing a SEDDS formulation is outlined below.

References

Navigating the Formulation Landscape: A Technical Guide to the Solubility of Propylene Glycol Dioleate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of propylene (B89431) glycol dioleate (PGDO), a versatile diester of propylene glycol and oleic acid. An understanding of its solubility in various organic solvents is fundamental for its effective application in pharmaceutical formulations, cosmetic preparations, and industrial products. Propylene glycol dioleate is valued for its properties as an emulsifier, solvent, and viscosity-increasing agent. This document offers a compilation of its solubility characteristics, methodologies for its determination, and a summary of available data to support formulation development and research.

Core Solubility Profile

Propylene glycol diole-ate is characterized by its lipophilic nature, stemming from the long oleic acid hydrocarbon chains. This chemical structure dictates its general solubility behavior. It is practically insoluble in water but exhibits high solubility and miscibility with a wide array of organic solvents. This makes it an excellent vehicle for lipophilic active pharmaceutical ingredients (APIs) and other non-polar compounds.

Quantitative Solubility Data

While extensively described qualitatively, precise quantitative solubility data for this compound in a broad range of organic solvents is not widely published in publicly available literature. The term "miscible" is frequently used, indicating that it is soluble in all proportions. The following table summarizes the available solubility and miscibility information.

| Solvent | Chemical Class | Solubility/Miscibility at 25°C | Notes |

| Ethanol | Alcohol | Soluble / Miscible | Often used in cosmetic and pharmaceutical formulations. |

| Acetone | Ketone | Soluble / Miscible | A common laboratory and industrial solvent. |

| Isopropanol | Alcohol | Miscible | Frequently used as a solvent and disinfectant. |

| Methanol | Alcohol | Miscible | A polar organic solvent. |

| Ethyl Acetate | Ester | Soluble | A common solvent in extractions and formulations. |

| Hexane | Alkane | Soluble | A non-polar solvent, indicating PGDO's lipophilicity. |

| Mineral Oil | Hydrocarbon | Soluble / Miscible | PGDO is soluble in hydrocarbon oils. |

| Vegetable Oils | Triglycerides | Soluble / Miscible | Compatible with various natural oils. |

| Water | - | Insoluble |

Note: The term "miscible" implies that the substances form a homogeneous solution in all proportions. "Soluble" indicates that a significant amount of solute can be dissolved in the solvent, though not necessarily in all proportions.

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in characterizing a substance for formulation purposes. Standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) and ASTM International, provide a framework for these measurements. Although many guidelines, like OECD Test Guideline 105, specifically address water solubility, the principles can be adapted for organic solvents.

Method 1: Visual Miscibility Test (Qualitative)

This straightforward method is used to quickly assess if two liquids are miscible.

Materials:

-

Test tubes with stoppers

-

Calibrated pipettes

-

This compound

-

Solvent of interest

Procedure:

-

Add a specific volume (e.g., 5 mL) of the organic solvent to a clean, dry test tube.

-

Incrementally add the this compound to the solvent, stoppering and vortexing the test tube after each addition.

-

Observe the mixture for any signs of phase separation, cloudiness, or precipitation.

-

Continue adding the this compound until a 1:1 volume ratio is achieved, or until immiscibility is observed.

-

If the solution remains clear and homogeneous at all proportions up to a 1:1 ratio, the liquids are considered miscible.

Method 2: Shake-Flask Method for Quantitative Solubility (Adapted from OECD Guidelines)

This method is used to determine the saturation concentration of this compound in a solvent at a specific temperature.

Materials:

-

Flasks with airtight stoppers (e.g., screw-cap Erlenmeyer flasks)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge (optional)

-

Syringe filters (if necessary)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID, or High-Performance Liquid Chromatography, HPLC)

Procedure:

-

An excess amount of this compound is added to a known volume of the organic solvent in a flask.

-

The flask is sealed to prevent solvent evaporation and placed in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

The mixture is agitated for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium is reached. Preliminary tests can be conducted to determine the time required to reach equilibrium.

-

After the equilibration period, the agitation is stopped, and the mixture is allowed to stand to permit phase separation. If a stable emulsion forms, centrifugation can be used to separate the phases.

-

A sample of the supernatant (the solvent saturated with this compound) is carefully withdrawn. Filtration using a chemically inert syringe filter may be necessary to remove any undissolved micro-droplets.

-

The concentration of this compound in the solvent sample is determined using a validated analytical method, such as GC-FID or HPLC.

-

The experiment should be repeated to ensure the reproducibility of the results.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the solubility of this compound in an organic solvent.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This compound is a highly lipophilic substance with excellent solubility in a wide range of organic solvents, making it a valuable excipient in the formulation of products for the pharmaceutical, cosmetic, and industrial sectors. While detailed quantitative solubility data is limited in public sources, its general miscibility with common organic solvents is well-established. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively determine its solubility in specific solvent systems, enabling more precise and effective formulation development.

Physical and chemical characteristics of propylene glycol dioleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of propylene (B89431) glycol dioleate. It is designed to be a comprehensive resource for professionals in research, development, and quality control who work with this versatile excipient. The information is presented to facilitate easy access and comparison, with quantitative data summarized in tables, detailed experimental protocols, and visualizations of key concepts.

Chemical Identity and Structure

Propylene glycol dioleate (PGDO) is the diester of propylene glycol and oleic acid.[1][2] Its chemical structure consists of a propylene glycol backbone esterified with two oleic acid molecules. Oleic acid is an 18-carbon monounsaturated fatty acid with a cis-double bond at the C9 position.[1]

IUPAC Name: 2-[(Z)-octadec-9-enoyl]oxypropyl (Z)-octadec-9-enoate

CAS Number: 105-62-4

Molecular Formula: C₃₉H₇₂O₄

Molecular Weight: 604.99 g/mol [1]

Below is a diagram illustrating the chemical structure of this compound.

Physical and Chemical Properties

This compound is a viscous, oily liquid at room temperature, with a color ranging from yellow to amber.[3] It is insoluble in water but miscible with many organic solvents.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Physical State | Liquid | [1] |

| Appearance | Oily, viscous, yellow to amber liquid | [3] |

| Molecular Weight | 604.99 g/mol | [1] |

| Density | 0.907 ± 0.06 g/cm³ | [1] |

| Boiling Point | 641 ± 48.0 °C (Predicted) | [1] |

| Melting Point | -15 °C | [4] |

| Flash Point | 302.5 °C | [5] |

| Refractive Index | 1.47 | [1] |

| Solubility in Water | 2.615 x 10⁻¹² mg/L at 25°C (Negligible) | [1] |

| Saponification Value | 180 - 200 mg KOH/g | [6] |

| Acid Value | ≤ 5.0 mg KOH/g | [6] |

| Hydroxyl Value | ≤ 30 mg KOH/g | [6] |

| Moisture | ≤ 1.0% | [6] |

Experimental Protocols

This section details the methodologies for determining key quality parameters of this compound.

Determination of Acid Value

The acid value is a measure of the free fatty acids present in the substance and is an indicator of hydrolytic degradation.[7]

Principle: The free fatty acids in a known weight of the sample are titrated with a standardized solution of potassium hydroxide (B78521) (KOH) in the presence of a suitable indicator.

Apparatus:

-

Analytical balance

-

Erlenmeyer flask (250 mL)

-

Burette (50 mL)

-

Pipettes

Reagents:

-

Titrant: 0.1 M Potassium Hydroxide (KOH) solution, accurately standardized.

-

Solvent: A mixture of equal volumes of ethanol (B145695) and diethyl ether, neutralized to the phenolphthalein (B1677637) endpoint.

-

Indicator: 1% Phenolphthalein solution in 95% ethanol.

Procedure:

-

Accurately weigh approximately 5-10 g of the this compound sample into a 250 mL Erlenmeyer flask.

-

Add 50 mL of the neutralized solvent mixture to the flask and dissolve the sample by gentle swirling.

-

Add a few drops of phenolphthalein indicator to the solution.

-

Titrate the solution with the standardized 0.1 M KOH solution, swirling the flask continuously, until a faint pink color persists for at least 30 seconds.

-

Record the volume of KOH solution used.

-

Perform a blank titration using 50 mL of the solvent mixture without the sample.

Calculation: Acid Value (mg KOH/g) = ( (V - Vb) * M * 56.1 ) / W

Where:

-

V = volume of KOH solution used for the sample (mL)

-

Vb = volume of KOH solution used for the blank (mL)

-

M = Molarity of the KOH solution (mol/L)

-

56.1 = Molecular weight of KOH ( g/mol )

-

W = Weight of the sample (g)

The following diagram illustrates the workflow for determining the acid value.

Determination of Saponification Value

The saponification value is a measure of the total free and esterified acids present in the sample.[8][9] It is inversely proportional to the average molecular weight of the fatty acids.[10]

Principle: A known weight of the sample is refluxed with an excess of alcoholic potassium hydroxide solution. The unreacted KOH is then back-titrated with a standardized acid solution.

Apparatus:

-

Reflux condenser

-

Erlenmeyer flask with ground glass joint (250 mL)

-

Heating mantle or water bath

-

Analytical balance

-

Burette (50 mL)

-

Pipettes

Reagents:

-

Saponifying Agent: 0.5 M alcoholic Potassium Hydroxide (KOH) solution.

-

Titrant: 0.5 M Hydrochloric Acid (HCl) solution, accurately standardized.

-

Indicator: 1% Phenolphthalein solution in 95% ethanol.

Procedure:

-

Accurately weigh approximately 2 g of the this compound sample into a 250 mL Erlenmeyer flask.

-

Using a pipette, add exactly 25.0 mL of the 0.5 M alcoholic KOH solution to the flask.

-

Connect the flask to the reflux condenser and heat the mixture in a boiling water bath or on a heating mantle for 30-60 minutes, swirling occasionally.[9][10]

-

Allow the flask to cool to room temperature.

-

Add a few drops of phenolphthalein indicator to the solution.

-

Titrate the excess KOH with the standardized 0.5 M HCl solution until the pink color disappears.

-

Record the volume of HCl solution used.

-

Perform a blank determination by refluxing and titrating 25.0 mL of the alcoholic KOH solution without the sample.

Calculation: Saponification Value (mg KOH/g) = ( (Vb - V) * M * 56.1 ) / W

Where:

-

Vb = volume of HCl solution used for the blank (mL)

-

V = volume of HCl solution used for the sample (mL)

-

M = Molarity of the HCl solution (mol/L)

-

56.1 = Molecular weight of KOH ( g/mol )

-

W = Weight of the sample (g)

The experimental setup for determining the saponification value is depicted below.

Gas Chromatography (GC) Analysis

Gas chromatography is a powerful technique for assessing the purity of this compound and identifying any related substances or impurities.[11]

Principle: The sample is vaporized and injected into a chromatographic column. The components are separated based on their differential partitioning between a stationary phase and a mobile gas phase. A detector measures the quantity of each component as it elutes from the column.

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary column suitable for the analysis of fatty acid esters (e.g., a polar modified polyethylene (B3416737) glycol phase or a non-polar polydimethylsiloxane (B3030410) phase).

-

Data acquisition and processing system.

Typical GC Conditions (Example):

-

Column: SPB-1000 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium or Nitrogen.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 10 minutes.

-

-

Injection Volume: 1 µL.

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane (B92381) or isopropanol).

Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Identification of peaks can be achieved by comparing retention times with those of known reference standards.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used for the identification and structural confirmation of this compound by analyzing the absorption of infrared radiation by its molecular bonds.

Principle: The sample is exposed to infrared radiation, and the instrument measures the frequencies at which the sample absorbs, which correspond to the vibrational frequencies of the chemical bonds within the molecule.

Instrumentation:

-

Fourier-Transform Infrared Spectrometer.

-

Sample cell (e.g., KBr plates for liquid films or an ATR accessory).

Procedure:

-

Obtain a background spectrum of the empty sample compartment.

-

Place a thin film of the this compound sample between KBr plates or directly onto the ATR crystal.

-

Acquire the sample spectrum.

-

The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Expected Characteristic Peaks:

-

~3005 cm⁻¹: C-H stretching of the cis-double bond (=C-H).

-

~2925 cm⁻¹ and ~2855 cm⁻¹: Asymmetric and symmetric C-H stretching of methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups.

-

~1740 cm⁻¹: Strong C=O stretching of the ester group.

-

~1655 cm⁻¹: C=C stretching of the double bond.

-

~1160 cm⁻¹: C-O stretching of the ester group.

-

~722 cm⁻¹: Rocking vibration of -(CH₂)n- chains.

Applications in Drug Development

This compound is utilized in various pharmaceutical formulations due to its properties as an emulsifier, solvent, and skin conditioning agent.[1][2]

-

Topical Formulations: It acts as an emollient and vehicle in creams, lotions, and ointments, enhancing the solubility and skin penetration of active pharmaceutical ingredients (APIs).

-

Oral Formulations: It can be used as a lipid-based excipient in self-emulsifying drug delivery systems (SEDDS) to improve the oral bioavailability of poorly water-soluble drugs.

-

Parenteral Formulations: In some cases, it may be used as a component of the oil phase in injectable emulsions.

The selection of this compound as an excipient is guided by its physical and chemical stability, compatibility with the API, and its ability to achieve the desired drug delivery profile.

The logical relationship for considering this compound in formulation development is outlined below.

References

- 1. Buy this compound (EVT-463352) | 105-62-4 [evitachem.com]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. Advanced Acid And Ester Titration Basics – Boston Apothecary [bostonapothecary.com]

- 4. agilent.com [agilent.com]

- 5. egyankosh.ac.in [egyankosh.ac.in]

- 6. Significance and Principle Involved in Determination of Acid Value, Saponification Value, Ester Value | Pharmaguideline [pharmaguideline.com]

- 7. repository.seafdec.org [repository.seafdec.org]

- 8. Aquadocs Repository [aquadocs.org]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. egyankosh.ac.in [egyankosh.ac.in]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

Propylene Glycol Dioleate: A Technical Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling protocols for propylene (B89431) glycol dioleate in a laboratory setting. The information is intended to supplement, not replace, institutional safety guidelines and the product's Safety Data Sheet (SDS).

Chemical and Physical Properties

Propylene glycol dioleate is a diester of propylene glycol and oleic acid.[1] It is a clear to slightly yellow, oily liquid at room temperature.[1][2] Understanding its physical and chemical properties is crucial for safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₃₉H₇₂O₄ | [1][3][4] |

| Molecular Weight | 605.0 g/mol | [1][3] |

| CAS Number | 105-62-4 | [1][4] |

| Appearance | Clear to slightly yellow liquid | [1] |

| Boiling Point | 641.20 °C @ 760.00 mm Hg (estimated) | [4][5] |

| Flash Point | 302.5 °C (577.0 °F) (estimated) | [4][5] |

| Density | 0.907 ± 0.06 g/mL | [4] |

| Solubility | Soluble in organic solvents; partially soluble in water | [1] |

| Stability | Stable under normal conditions. May degrade at high temperatures or in the presence of strong oxidizing agents. Generally stable within a pH range of 4-8. | [1][6] |

Toxicological Data

This compound is generally considered to have low acute toxicity.[6][7] However, as with any chemical, unnecessary exposure should be avoided.

| Endpoint | Species | Route | Value | Source |

| LD50 | Rat (male/female) | Oral | > 5,000 mg/kg bw | [7] |

| LD50 | Rat | Oral | > 10,000 mg/kg | [6] |

| LD50 | Rat (male/female) | Dermal | > 2,000 mg/kg bw | [7] |

Note: While generally not classified as a hazardous substance under GHS criteria, some safety data sheets may indicate potential for skin and eye irritation.[3][8]

Occupational Exposure and Personal Protective Equipment (PPE)

Currently, no specific occupational exposure limits have been established for this compound.[6] In the absence of defined limits, good laboratory practice dictates minimizing exposure. The following personal protective equipment is recommended when handling this substance.[6][7]

| PPE | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). |

| Skin Protection | Handle with chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact. |

| Respiratory Protection | Not typically required under normal use with adequate ventilation. If aerosols or mists are generated, use a NIOSH-approved respirator. |

Experimental Protocols: Safe Handling, Storage, and Disposal

Adherence to proper laboratory procedures is essential for the safe use of this compound.

Handling

-

Work in a well-ventilated area.[7]

-

Avoid contact with skin and eyes.[7]

-

Do not breathe mist or vapors.[7]

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.[7]

-

Wash hands thoroughly after handling.[8]

Storage

-

Store away from strong oxidizing agents and other incompatible materials.[6][7]

-

The shelf life can be up to two years when stored under recommended conditions.[2]

Spill Response

In the event of a spill, follow these procedures:

-

Evacuate: Evacuate personnel from the immediate spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage. Do not let the chemical enter drains.[7]

-

Absorb: Absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth).[6]

-

Collect: Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[7]

-

Clean: Clean the spill area thoroughly.

Disposal

Dispose of this compound and contaminated materials in accordance with local, state, and federal regulations.[7][9] The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[7] Do not dispose of it down the sewer system.[7]

Visualized Workflows and Relationships

The following diagrams illustrate key safety and handling workflows for this compound.

Caption: Standard laboratory workflow for handling this compound.

Caption: Decision workflow for responding to a this compound spill.

First-Aid Measures

In case of exposure, follow these first-aid guidelines.[7]

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention. |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation develops. |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |

This technical guide is intended to provide a comprehensive overview of the safe handling of this compound in a laboratory setting. Always consult the specific Safety Data Sheet for the product you are using and adhere to all institutional and regulatory guidelines.

References

- 1. Buy this compound (EVT-463352) | 105-62-4 [evitachem.com]

- 2. This compound (PGDD) - Best Price Guarantee [somu-group.com]

- 3. This compound | C39H72O4 | CID 6436863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound, 105-62-4 [thegoodscentscompany.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. echemi.com [echemi.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. cvear.com [cvear.com]

A Technical Guide to Commercial Propylene Glycol Dioleate: Purity, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Propylene (B89431) glycol dioleate (PGDO), a diester of propylene glycol and oleic acid, is a versatile non-ionic surfactant and emulsifier. Its favorable safety profile and functional properties make it a valuable excipient in pharmaceutical, cosmetic, and food formulations. This technical guide provides an in-depth overview of the commercial sources, purity grades, and analytical considerations for propylene glycol dioleate, tailored for the needs of researchers and professionals in drug development.

Commercial Availability and Purity Grades

This compound is commercially available from a range of chemical suppliers. While various suppliers offer products under the general description of "this compound," these can differ in their purity and intended application. The most commonly available form is a technical or industrial grade, suitable for applications in lubricants and leather processing.[1][2] For pharmaceutical and cosmetic applications, higher purity grades are required, although a specific "pharmaceutical grade" of this compound is not as clearly defined by pharmacopoeias as its precursor, propylene glycol.

Propylene glycol itself is available in well-defined grades, including a high-purity USP/EP (United States Pharmacopeia/European Pharmacopoeia) grade, which is required for use as a pharmaceutical excipient.[3][4] This high-purity propylene glycol serves as a key starting material for the synthesis of pharmaceutical-grade propylene glycol esters. While a dedicated monograph for this compound is not present in the major pharmacopoeias, related compounds such as propylene glycol dicaprylate/dicaprate are described.[5] For pharmaceutical applications, this compound would be expected to meet stringent criteria for purity, low acidity, and limits on heavy metals and other impurities, similar to those specified for other pharmaceutical excipients.

The typical specifications for commercially available this compound are summarized in the table below. It is important to note that these specifications primarily represent the technical grade, and for drug development purposes, more stringent quality attributes would be necessary.

| Parameter | Typical Specification (Technical Grade) | Significance in Formulation |

| Appearance | Clear yellow to amber colored liquid[6] | Affects the aesthetic properties of the final product. |

| Acid Value (mg KOH/g) | ≤ 4.0 - 5.0[2][6] | Indicates the amount of free fatty acids, which can affect stability and cause irritation. |

| Saponification Value (mg KOH/g) | 180 - 200[2] | Relates to the average molecular weight of the ester. |

| Iodine Value (g I₂/100g) | 80 - 90[6] | Measures the degree of unsaturation, which can impact oxidative stability. |

| Moisture Content (%) | ≤ 1.0[2][6] | High moisture can promote hydrolysis and microbial growth. |

| Purity/Active Content (%) | ≥ 95[7] | The percentage of the desired diester, impacting its functional performance. |

Analytical Methodologies for Purity Assessment

The purity of this compound and the presence of potential impurities are critical quality attributes. Gas chromatography (GC) is the most common and appropriate analytical technique for this purpose.

Experimental Protocol: Purity Determination of this compound by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is a general guideline based on established methods for the analysis of fatty acid esters and glycols.[8][9] Method validation for specific applications is essential.

1. Objective: To determine the purity of this compound and quantify related substances, including free oleic acid, propylene glycol, and monoesters of propylene glycol.

2. Instrumentation and Materials:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Capillary GC column suitable for the analysis of fatty acid esters (e.g., a polar-modified polyethylene (B3416737) glycol phase or a non-polar polydimethylsiloxane (B3030410) phase).[10]

-

Helium or hydrogen as carrier gas.

-

This compound reference standard.

-

Solvents: Hexane or isooctane (B107328) (GC grade).

-

Derivatizing agent (optional, for analysis of free fatty acids and glycols): e.g., BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

3. Chromatographic Conditions (Example):

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Oven Temperature Program: 150°C (hold 1 min), ramp to 300°C at 10°C/min, hold for 10 min.

-

Injector Temperature: 280°C.

-

Detector Temperature: 320°C.

-

Carrier Gas Flow Rate: 1 mL/min.

-

Injection Volume: 1 µL.

4. Sample Preparation:

-

Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with the chosen solvent (e.g., hexane).

-

For the analysis of free acids and glycols, a derivatization step may be required to improve volatility and peak shape. This would involve reacting the sample with a silylating agent prior to injection.

5. Analysis:

-

Inject the prepared sample solution into the GC.

-

Record the chromatogram and identify the peaks based on the retention times of the reference standards.

-

Calculate the purity of this compound by area normalization, assuming all components have a similar response factor with the FID. For higher accuracy, a calibrated method using response factors for each component should be developed.

Functional Role in Drug Formulation

This compound's primary role in drug development is as an excipient, where it can serve multiple functions due to its amphiphilic nature. It is particularly useful in formulations of poorly water-soluble drugs.

-

Emulsifier: It facilitates the formation and stabilization of emulsions, such as in creams, lotions, and oral liquid preparations.[1][2]

-

Solvent/Co-solvent: It can dissolve or aid in the dissolution of active pharmaceutical ingredients (APIs).[1]

-

Skin Penetration Enhancer: In topical formulations, it can enhance the permeation of APIs through the skin.

-

Viscosity-Increasing Agent: It can be used to modify the viscosity of non-aqueous formulations.[6]

As an excipient, this compound does not have a known direct effect on cellular signaling pathways. Its mechanism of action is physical in nature, influencing the physicochemical properties of the drug formulation to improve its stability, bioavailability, and delivery.

Logical Workflow and Diagrams

The following diagrams illustrate the role and analysis of this compound in a drug development context.

Caption: Role of PGDO as an excipient in drug formulation.

Caption: Workflow for the purity analysis of PGDO.

References

- 1. Buy this compound (EVT-463352) | 105-62-4 [evitachem.com]

- 2. This compound (PGDD) - Best Price Guarantee [somu-group.com]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Propylene Glycol Dicaprylate/Dicaprate [doi.usp.org]

- 6. cosmeticsinfo.org [cosmeticsinfo.org]

- 7. This compound, 105-62-4 [thegoodscentscompany.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. agilent.com [agilent.com]

- 10. uspnf.com [uspnf.com]

Propylene Glycol Dioleate: A Comprehensive Technical Guide for Pharmaceutical Development

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene (B89431) glycol dioleate is a diester formed from the reaction of propylene glycol and oleic acid.[1][2] It belongs to the family of propylene glycol esters of fatty acids and finds utility in a range of industrial and pharmaceutical applications.[3] In the pharmaceutical sector, it is primarily employed as an excipient, serving as an emulsifier, solvent, and viscosity-increasing agent in various formulations.[3][4] Its lipophilic nature makes it a valuable component in the development of drug delivery systems for poorly water-soluble active pharmaceutical ingredients (APIs), particularly in topical and oral dosage forms.[3] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, analytical methods, applications in drug delivery, and safety and toxicology of propylene glycol dioleate.

Synthesis and Manufacturing

This compound is synthesized through two primary chemical reactions: direct esterification and transesterification.[5]

2.1. Direct Esterification

This method involves the direct reaction of propylene glycol with two molar equivalents of oleic acid. The reaction is typically catalyzed by an acid, such as sulfuric acid, and requires elevated temperatures (around 150-200 °C) to drive the formation of the ester bonds. Water is produced as a byproduct and is continuously removed to shift the equilibrium towards the product.[5]

2.2. Transesterification

In this process, triglycerides (fats or oils rich in oleic acid) are reacted with propylene glycol. This reaction is also typically carried out at high temperatures and in the presence of a catalyst. The end products are a mixture of this compound, monoglycerides, diglycerides, and glycerol.[5]

A logical workflow for the synthesis of this compound via direct esterification is outlined below.

Physicochemical Properties

This compound is a clear to slightly yellow, oily liquid at room temperature.[5] Its chemical structure consists of a propylene glycol backbone with two oleic acid chains attached through ester linkages.[5] This structure imparts significant lipophilicity to the molecule. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₃₉H₇₂O₄ | [] |

| Molecular Weight | 605.0 g/mol | [7] |

| Appearance | Clear to slightly yellow, oily liquid | [5] |

| Boiling Point | 641 ± 48.0 °C (estimated) | [5] |

| Density | 0.907 ± 0.06 g/cm³ | [5] |

| Refractive Index | 1.47 | [5] |

| Water Solubility | Negligible (2.615 x 10⁻¹² mg/L at 25°C) | [5] |

| Solubility in Organic Solvents | Miscible with many organic solvents | [5] |

| logP (o/w) | 16.260 (estimated) | [5] |

Analytical Methods

The quality and purity of this compound are critical for its use in pharmaceutical formulations. A variety of analytical techniques can be employed for its characterization and quality control.

4.1. Identification and Structural Characterization

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of characteristic functional groups. The spectrum of this compound will show a strong absorption band corresponding to the ester carbonyl group (C=O) and bands associated with the C-O stretching of the ester linkage. The spectrum of propylene glycol exhibits a broad O-H stretching band, which is absent in the diester.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of this compound and confirming the esterification of both hydroxyl groups of propylene glycol.[10][11]

4.2. Purity and Assay

-

Gas Chromatography (GC): GC with a flame ionization detector (FID) is a primary method for assessing the purity of this compound and quantifying related substances.[12][13][14] This technique can separate this compound from starting materials like propylene glycol and oleic acid, as well as byproducts.

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of this compound, particularly for non-volatile impurities.[15]

The following diagram illustrates a general workflow for the analytical characterization of this compound.

4.3. Pharmacopeial Standards

While a specific monograph for this compound is not found in the major pharmacopeias like the United States Pharmacopeia-National Formulary (USP-NF) or the European Pharmacopoeia (Ph. Eur.), monographs for related substances such as propylene glycol, propylene glycol dilaurate, and propylene glycol diacetate exist.[1][15][16][17][18][19][20] These monographs provide a framework for the types of tests and specifications that would be relevant for ensuring the quality of this compound for pharmaceutical use, including tests for identity, purity (e.g., limits on free propylene glycol, acid value, saponification value), and potential contaminants like ethylene (B1197577) glycol and diethylene glycol.[2][3][21]

Applications in Drug Delivery

The lipophilic nature and emulsifying properties of this compound make it a valuable excipient in the formulation of poorly water-soluble drugs.

5.1. Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[22] this compound can serve as the oil phase in SEDDS formulations, helping to dissolve lipophilic drugs and facilitate the formation of a stable emulsion.